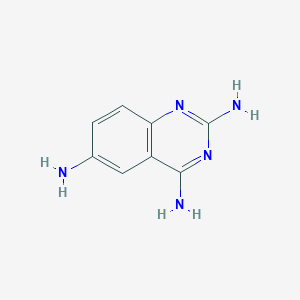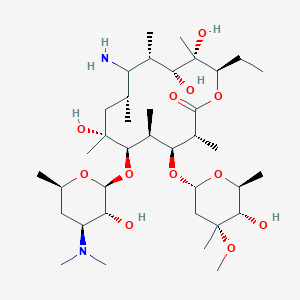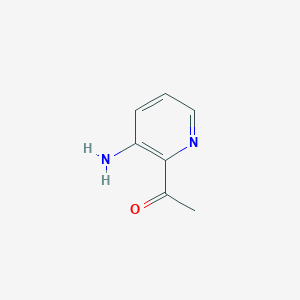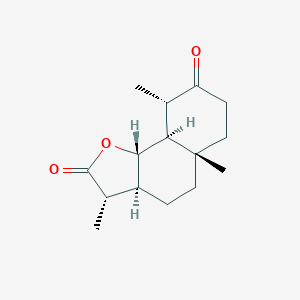![molecular formula C9H11N5 B081045 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 13038-85-2](/img/structure/B81045.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many bioactive compounds .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Another method involves the use of glyoxal and ammonia . The specific synthesis process for “1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The specific physical and chemical properties of “1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine” are not explicitly mentioned in the retrieved papers.Direcciones Futuras
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of new drugs based on these compounds . Future research could focus on elucidating the specific properties and mechanisms of action of “1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine” and similar compounds.
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQEAXSEHARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)



